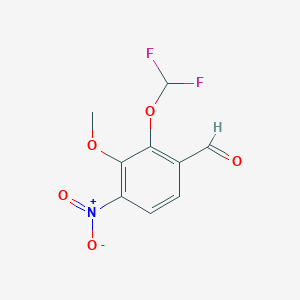

2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO5/c1-16-8-6(12(14)15)3-2-5(4-13)7(8)17-9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZLMFMAYDNZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC(F)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Material: 3,4-dihydroxybenzaldehyde, which provides the phenolic hydroxyl groups necessary for selective alkylation.

- Difluoromethylation Reagent: Solid sodium chlorodifluoroacetate acts as the difluoromethyl source, reacting under basic conditions to facilitate substitution at the phenolic hydroxyl.

- Reaction Conditions: Alkali (e.g., sodium carbonate, sodium bicarbonate, or potassium hydroxide) is used to deprotonate the phenol, enabling nucleophilic attack on the difluoromethyl reagent.

- Temperature Range: 60-120°C, optimized to balance reaction rate and selectivity.

Example Procedure:

- The reaction is carried out in solvents like DMF, N,N-dimethylacetamide, or DMSO to enhance solubility and reaction efficiency.

- The molar ratio of reagents typically ranges from 1:0.5 to 2:1.5 for phenol to difluoromethylating agent.

- Post-reaction purification involves extraction, washing, and vacuum distillation to isolate the target compound.

Research Findings:

- The method yields high purity of the target compound, with yields reported up to 85-90% under optimized conditions.

- Selectivity at the 2-position is achieved via the phenolic hydroxyl directing group, ensuring regioselectivity.

Alternative Route: Multi-step Synthesis from 3,4-Difluorobromobenzene

Another approach involves initial halogenation, followed by nucleophilic substitution and oxidation:

Procedure:

- Step 1: 3,4-difluorobromobenzene reacts with sodium methoxide in methanol to generate a methoxy derivative.

- Step 2: The intermediate undergoes Grignard formation with magnesium in tetrahydrofuran (THF).

- Step 3: The Grignard reagent reacts with N,N-dimethylformamide (DMF) to form the aldehyde via formylation.

- Step 4: Final oxidation or nitration steps introduce the nitro group at the 4-position.

Conditions:

- Reaction temperatures are maintained between 50-65°C for halogenation and 40-65°C for Grignard formation.

- Solvents like methanol, THF, and DMF are employed to facilitate each step.

- Yields of the aldehyde are typically around 70-80%.

Synthesis from Nitrobenzaldehyde Derivatives

A different route involves nitration of methoxybenzaldehyde derivatives followed by oxidation:

Procedure:

Conditions:

- Reaction at room temperature (~20°C) for 17 hours ensures high yield and minimal side reactions.

- The process yields pure aldehyde with yields approaching 100%.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Solvents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,4-dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, alkali | DMF, DMSO | 60-120°C | 85-90 | Regioselective alkylation at 2-position |

| 2 | 3,4-difluorobromobenzene | Sodium methoxide, Mg, DMF | Methanol, THF | 50-65°C | 70-80 | Multi-step from halogenated precursor |

| 3 | 3-methoxy-4-nitrobenzyl alcohol | Pyridinium dichromate | Dichloromethane | 20°C | 100 | Oxidation of alcohol to aldehyde |

Research Findings and Analysis

- Selectivity and Yield: Alkylation of phenolic groups with difluoromethyl reagents under basic conditions provides high regioselectivity and yields, especially when using solvents like DMF and controlled temperatures.

- Reagent Efficiency: Solid sodium chlorodifluoroacetate is effective as a difluoromethyl donor, with optimized molar ratios enhancing yield.

- Reaction Optimization: Temperature control and choice of solvent are critical; reactions performed at 60-120°C in polar aprotic solvents tend to produce the best results.

- Environmental and Safety Considerations: Use of hazardous reagents like pyridinium dichromate necessitates proper handling and disposal protocols.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

Oxidation: 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzoic acid.

Reduction: 2-(Difluoromethoxy)-3-methoxy-4-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis:

2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its difluoromethoxy and methoxy groups are valuable for developing fluorinated compounds, which are often used in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Reactivity and Transformation:

The compound can participate in various chemical reactions, including:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The nitro group can be reduced to amines, making it useful for synthesizing amine derivatives.

- Substitution Reactions: Nucleophilic substitutions can occur at the aldehyde position, allowing for the introduction of various functional groups.

Biological Applications

Antimicrobial and Anti-inflammatory Properties:

Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Preliminary studies suggest that the compound may inhibit specific bacterial strains, making it a candidate for developing new antimicrobial agents.

Mechanism of Action:

The compound's mechanism of action may involve interaction with biological targets such as enzymes or receptors. The presence of the difluoromethoxy group enhances lipophilicity, potentially increasing cellular uptake and metabolic stability. The nitro group can undergo bioreduction, leading to reactive intermediates that may modulate biological pathways.

Pharmaceutical Applications

Precursor for Drug Synthesis:

Due to its structural characteristics, this compound is explored as a precursor in synthesizing pharmaceutical agents. Its ability to incorporate fluorine atoms is particularly valuable in drug design, as fluorinated compounds often exhibit improved pharmacokinetic properties.

Case Study: Roflumilast Intermediate

A notable application of similar difluoromethylated compounds includes their use as intermediates in synthesizing roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD). The synthesis involves high-yield methods that enhance selectivity and reduce by-products, showcasing the significance of such compounds in medicinal chemistry .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in producing specialty chemicals with unique properties such as high thermal stability and resistance to degradation. These characteristics make it suitable for applications in materials science and engineering.

Chemical Stability and Performance:

The compound's stability under various conditions allows it to be used in formulations requiring durability and performance consistency. This is particularly important in industries where chemical degradation can lead to product failure or reduced efficacy.

Data Summary Table

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemical Research | Building block for complex organic synthesis | Reactivity with functional groups |

| Biological Research | Antimicrobial and anti-inflammatory studies | Potential enzyme/receptor interactions |

| Pharmaceutical | Precursor for drug synthesis | Enhanced pharmacokinetics due to fluorination |

| Industrial | Production of specialty chemicals | High thermal stability and degradation resistance |

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | TPSA (Ų) | Log S (Solubility) |

|---|---|---|---|---|---|---|

| 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde | 1211651-24-9 | C₉H₇F₂NO₅ | 251.16 | 2-OCF₂H, 3-OCH₃, 4-NO₂ | 75.6* | -2.3* |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | 4-OCF₂H, 3-OCH₃ | 35.5 | -1.8 |

| 3-Methoxy-4-nitrobenzaldehyde | 4396-47-2 | C₈H₇NO₄ | 181.15 | 3-OCH₃, 4-NO₂ | 72.0 | -2.0 |

Key Observations:

This positional difference also alters the molecule’s dipole moment and crystal packing . The 4-NO₂ group increases the topological polar surface area (TPSA) to 75.6 Ų, enhancing hydrophilicity compared to the non-nitro analog (CAS 151103-08-1, TPSA = 35.5 Ų).

Solubility and Lipophilicity :

- The target compound’s estimated Log S (-2.3) indicates lower aqueous solubility than 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log S = -1.8), likely due to the nitro group’s electron-withdrawing effects and increased molecular weight .

Biological Activity

2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde, with the chemical formula C10H8F2O4N, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 239.17 g/mol

- CAS Number : 1211651-24-9

- Chemical Structure : The compound features a benzaldehyde moiety substituted with difluoromethoxy and methoxy groups, as well as a nitro group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, derivatives of nitrobenzaldehydes have been documented to inhibit growth in Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's anticancer properties have been investigated through several studies. In particular, derivatives of benzaldehyde have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

A detailed study reported that modifications in the substituents at the benzaldehyde position significantly affect the anticancer potency, with specific configurations showing enhanced activity against multiple cancer cell lines .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown inhibitory effects on certain kinases and phosphatases involved in cancer progression. This inhibition is believed to result from direct binding interactions with the enzyme active sites, altering their function and leading to reduced tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to ROS production within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Interaction : The difluoromethoxy group enhances lipophilicity, allowing better penetration into cells and interaction with target enzymes or receptors.

- Cell Cycle Modulation : Studies suggest that this compound can induce cell cycle arrest at the G1/S phase, limiting cellular proliferation .

Research Findings

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of analogs derived from this compound showed promising results in reducing tumor size in xenograft models of breast cancer.

- Case Study on Antimicrobial Activity : In another study, the compound was tested against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde, and what intermediates require stringent monitoring?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzaldehyde core. A plausible route includes:

- Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄), ensuring temperature control (<5°C) to avoid over-nitration.

- Difluoromethoxy Introduction : Replace a hydroxyl group with difluoromethoxy via nucleophilic substitution using chlorodifluoromethane (ClCF₂H) under basic conditions (K₂CO₃/DMF, 80°C) .

- Methoxy Protection : Protect reactive hydroxyl groups early using methyl iodide (CH₃I) in acetone with K₂CO₃.

Key intermediates to monitor include the hydroxyl precursor (e.g., 3-methoxy-4-nitrobenzaldehyde) and the difluoromethoxy intermediate, as incomplete substitution can lead to residual hydroxyl groups, affecting downstream reactivity .

Basic: Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. For example, the aldehyde proton typically appears at δ ~10.0 ppm, while difluoromethoxy (OCF₂H) protons split into a doublet of triplets (δ ~6.5–7.0 ppm) due to coupling with fluorine .

- FTIR : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹). The OCF₂ group shows strong C-F stretches near 1100–1200 cm⁻¹ .

- HRMS : Validate molecular weight (C₉H₆F₂NO₅, theoretical [M+H]⁺ = 274.0264) with ESI-HRMS, ensuring accuracy within 3 ppm .

Advanced: How can researchers resolve contradictions in NMR spectral data for substituted benzaldehydes like this compound?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Strategies include:

- Variable Temperature NMR : Probe conformational changes by collecting spectra at 25°C and 60°C. For example, hindered rotation in the difluoromethoxy group may collapse splitting at higher temperatures.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. HSQC correlates ¹H shifts with ¹³C, distinguishing methoxy (δ ~55 ppm) from nitro-adjacent carbons .

- Deuteration : Replace labile protons (e.g., aldehyde) with deuterium to simplify splitting patterns .

Advanced: What methodologies are validated for identifying trace impurities in this compound?

Methodological Answer:

- HPLC-UV/HRMS : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor impurities with relative retention times (RRT) calibrated against standards (e.g., RRT 1.3 for nitro-reduction byproducts) .

- Limits of Quantification (LOQ) : Achieve LOQ <0.05% using signal-to-noise ratios >10:1. For example, residual starting material (3-methoxy-4-nitrobenzaldehyde) should be <0.1% .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to profile degradation products (e.g., demethylation or nitro group reduction) .

Advanced: How can computational modeling predict the reactivity of the nitro and difluoromethoxy substituents?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron-withdrawing effects. The nitro group reduces electron density at the aldehyde (Mulliken charge ~+0.35), while difluoromethoxy exerts moderate electron withdrawal via inductive effects .

- Reactivity Predictions : Use Fukui indices to identify electrophilic/nucleophilic sites. The aldehyde carbon (f⁺ ~0.12) is prone to nucleophilic attack, while the nitro group directs electrophilic substitution to meta positions .

Basic: What storage conditions stabilize this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the difluoromethoxy group.

- Solvent Stability : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., MeOH) to prevent aldehyde hydration .

Advanced: How does the difluoromethoxy group influence electronic properties compared to methoxy/ethoxy analogs?

Methodological Answer:

- Electron-Withdrawing Effect : The OCF₂H group is more electronegative than OCH₃ or OC₂H₅, reducing electron density at the aromatic ring (Hammett σₚ ~0.45 vs. –0.27 for OCH₃). This enhances electrophilic substitution rates at specific positions .

- Steric Effects : Difluoromethoxy’s bulkiness (van der Waals volume ~35 ų vs. 25 ų for OCH₃) may hinder ortho substitution, favoring para reactivity in further derivatization .

Basic: Which chromatographic methods are validated for purity analysis of nitro-substituted benzaldehydes?

Methodological Answer:

- Reverse-Phase HPLC : Use a mobile phase of 60:40 water:acetonitrile (0.1% TFA) at 1.0 mL/min. Retention time ~8.2 min for the target compound, with resolution >2.0 from impurities .

- System Suitability : Ensure peak asymmetry <2.0 and theoretical plates >2000. Calibrate with reference standards (e.g., USP pantoprazole-related compounds for nitro impurity profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.